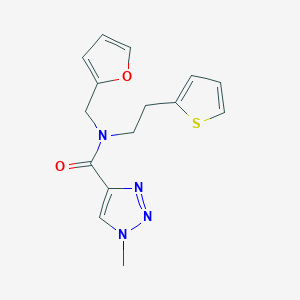

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-18-11-14(16-17-18)15(20)19(10-12-4-2-8-21-12)7-6-13-5-3-9-22-13/h2-5,8-9,11H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIOEYCFSPYDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, notable for its potential biological activities. This article explores its biological efficacy, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a triazole ring linked to furan and thiophene moieties, which contribute to its unique biological properties. The synthesis typically involves multi-step processes, including the formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition reactions and subsequent attachment of furan and thiophene groups through nucleophilic substitutions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9 | MCF-7 | 1.1 |

| 9 | HCT-116 | 2.6 |

| 9 | HepG2 | 1.4 |

These compounds often act by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby inducing apoptosis in cancer cells . The mechanism of action includes the formation of hydrogen bonds with active sites on target enzymes, which modulates their activity.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

| Pathogen | Inhibition Concentration (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

The antimicrobial efficacy is attributed to the compound's ability to disrupt cellular processes in bacteria, potentially through interference with cell wall synthesis or metabolic pathways .

Case Study: Anticancer Evaluation

A study investigated the biological activity of several triazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines through TS inhibition. The best-performing derivative in terms of IC50 values was found to outperform standard chemotherapeutic agents like doxorubicin .

Research Findings: Structure–Activity Relationship (SAR)

Investigations into the SAR of triazole derivatives revealed that modifications in the furan and thiophene substituents could enhance biological activity. For example, introducing electron-withdrawing groups on the thiophene ring improved anticancer potency due to better interaction with target enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

- Electronic and Steric Effects: The target compound’s ethyl linker between the thiophene and triazole introduces conformational flexibility absent in rigid analogs like MKA038 .

- Synthetic Complexity : The ethyl-thiophene substituent in the target may require multi-step synthesis, contrasting with simpler analogs like the pyrazole derivative in .

Pharmacological and Physicochemical Properties

- Solubility : The target’s carboxamide and heteroaromatic systems may improve aqueous solubility versus ester-containing analogs (e.g., compound 48 ) .

- Bioactivity: Though direct data is absent, structurally related compounds (e.g., GPR88 agonists in ) highlight the triazole-carboxamide scaffold’s relevance in receptor targeting . The thiophene moiety may enhance interactions with sulfur-binding enzymes, as seen in antibacterial quinolone derivatives () .

Q & A

Q. What synthetic methodologies are recommended for preparing this triazole-carboxamide compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, typically starting with carboxamide precursors and heterocyclic building blocks. For example:

- Cyclization reactions in DMF with iodine and triethylamine, achieving yields by controlling reaction time (1–3 minutes) and reflux conditions .

- Cross-coupling strategies for integrating furan and thiophene moieties, optimized via solvent polarity (e.g., acetonitrile vs. DMF) and stoichiometric ratios of reagents . Purification is achieved through recrystallization (ethanol or ethyl acetate/hexane) or flash chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should be prioritized?

- 1H/13C NMR :

- Furan protons: δ 6.2–7.4 ppm (split peaks from J-coupling).

- Thiophene protons: δ 6.8–7.5 ppm.

- Triazole carbons: δ 140–150 ppm.

- Use 2D NMR (HSQC, HMBC) to confirm connectivity between heterocycles and the carboxamide backbone .

- FT-IR :

- C=Oamide stretch: ~1660 cm⁻¹.

- C=S (if applicable): ~1240 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT-optimized geometry) and experimental crystallographic data be resolved?

Discrepancies often arise from crystal packing effects or solvent interactions. Methodological steps include:

- Mercury CSD : Compare experimental crystal structures (hydrogen bonding, π-π stacking) with DFT models .

- SHELXL refinement : Adjust anisotropic displacement parameters and validate using Hooft criteria in PLATON to align experimental data with computational results .

Q. What strategies are effective in resolving conflicting bioactivity data across assay systems?

- Orthogonal assays : Compare enzyme inhibition (e.g., COX1/2) with cell viability assays to assess specificity .

- pH control : Analogous compounds show pH-dependent antimicrobial activity, requiring standardized assay conditions .

- Statistical validation : Use ANOVA or dose-response curves (IC50 comparisons) to identify outliers .

Q. How can poor crystal quality for X-ray diffraction be addressed?

- Crystallization optimization : Vapor diffusion with mixed solvents (e.g., DCM/hexane) or micro-seeding techniques.

- SHELX suite : For twinned crystals, use SHELXD for structure solution and SHELXL with TWIN commands. High-resolution data (≤1.0 Å) improves refinement accuracy .

Q. What approaches mitigate solubility limitations in pharmacological studies without structural modification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.